![molecular formula C22H24N4O3S B2963147 1-({[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine CAS No. 850937-16-5](/img/structure/B2963147.png)
1-({[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine
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Overview
Description
The compound contains an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazoles are known for their broad range of chemical and biological properties and have become important synthons in the development of new drugs .
Synthesis Analysis
While specific synthesis methods for this compound are not available, oxadiazoles can generally be synthesized through the reaction of carboxylic acids with hydrazinecarbothiohydrazides .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including an oxadiazole ring and a piperazine ring. The exact structure would need to be determined through advanced spectroscopic methods .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, oxadiazoles can undergo a variety of reactions due to the presence of multiple reactive sites .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Oxadiazoles are generally soluble in water .Scientific Research Applications
Medicinal Chemistry: Antiviral Agents
The indole scaffold, which is structurally similar to the compound , is known for its presence in many synthetic drug molecules with high affinity to multiple receptors . This suggests that our compound could be explored for antiviral properties, potentially inhibiting the replication of viruses by interfering with protein synthesis or viral DNA/RNA replication processes.
Biochemistry: Enzyme Inhibition
The molecular docking of similar compounds against enzymes like Cytochrome P450 suggests potential applications in enzyme inhibition . This could lead to the development of new biochemical tools for studying metabolic pathways or creating more effective drugs with fewer side effects.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-2-28-19-10-8-17(9-11-19)21-23-24-22(29-21)30-16-20(27)26-14-12-25(13-15-26)18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTZNDNJVOZPAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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